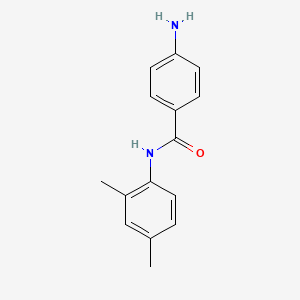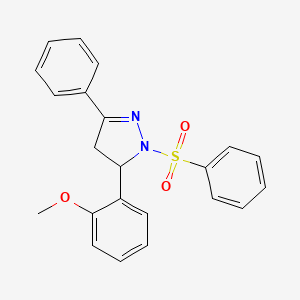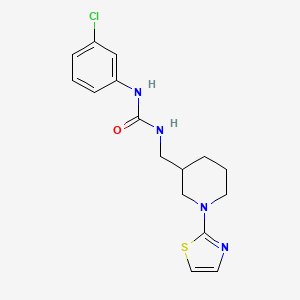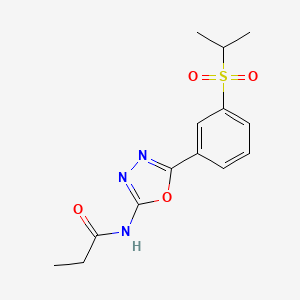![molecular formula C15H16N6 B2893989 5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380170-91-0](/img/structure/B2893989.png)
5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N- (2-chloro-6-methylphenyl)-2- ((6- (4- (2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide can be achieved by coupling between 2-bromo-N- (2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2- (4- (6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol .Chemical Reactions Analysis
The compound “5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile” is likely to be involved in complex biochemical reactions. For instance, similar compounds have been found to inhibit the catalytical activity of PARP1, enhance cleavage of PARP1, enhance phosphorylation of H2AX, and increase CASPASE 3/7 activity .Applications De Recherche Scientifique
Drug Discovery and Development
Pyrimidine derivatives are widely recognized as privileged scaffolds in medicinal chemistry, with numerous applications in drug discovery programs. Some pyrimidine derivatives have been approved by the FDA as drugs for various treatments due to their broad therapeutic potential .
Advanced Material Science
Pyrimidines have been explored for their potential in creating advanced materials, such as polymers and nanoparticles, extending their applications beyond biology and chemistry into material science .
Thyroid Medication and Leukemia Treatment
Several pyrimidine derivatives are utilized in the production of thyroid drugs, treatment of leukemia, and synthesis of other substituted pyrimidines .
Plant Growth Regulation and Herbicides
Pyrimidine compounds also play a role in plant growth regulatory activities, serving as herbicides and exhibiting antitumor properties .
Anti-inflammatory Agents
The inhibitory action of pyrimidine derivatives against inflammatory mediators has been documented, with potential use as anti-inflammatory agents due to their high potency and minimal toxicity .
Antimicrobial and Antioxidant Activities
Pyrimidine derivatives are vital in several biological activities, including antimicrobial and antioxidant activities, which has sparked interest among researchers who have synthesized a variety of these compounds .
Antilipidemic and Antihypertensive Effects
These derivatives have shown considerable biological actions such as antilipidemic and antihypertensive effects, contributing to their importance in scientific research .
Antiviral and Antitubercular Applications
The structure-activity relationship of potent pyrimidine compounds reveals their significant antiviral and antitubercular properties, making them valuable in related research fields .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withPoly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
Compounds with similar structures have been found to inhibit the catalytic activity of parp1 . They enhance the cleavage of PARP1, increase the phosphorylation of H2AX, and increase CASPASE 3/7 activity . This suggests that the compound might interact with its target, leading to changes in the protein’s activity and subsequent cellular processes.
Biochemical Pathways
The inhibition of PARP1 can lead to the accumulation of DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
One of the similar compounds has been reported to have excellent pharmacokinetics in preclinical species . This suggests that the compound might have good bioavailability, but further studies would be needed to confirm this.
Result of Action
Based on the potential interaction with parp1, the compound might lead to an increase in dna damage and trigger apoptosis . This could potentially be used for the treatment of certain types of cancer, where promoting cell death in cancer cells is beneficial.
Propriétés
IUPAC Name |
5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-8-15(19-11-18-12)21-6-4-20(5-7-21)14-3-2-13(9-16)17-10-14/h2-3,8,10-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGRVQFPYPBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2893910.png)
![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)

![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)


